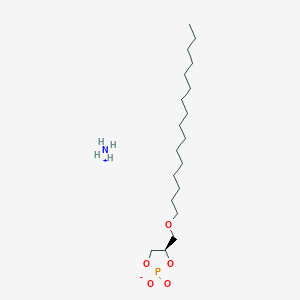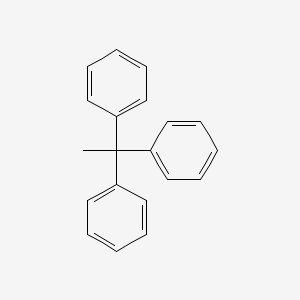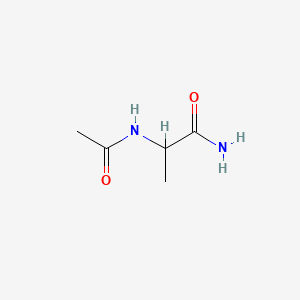![molecular formula C14H10Cl3N3O2 B11941102 1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea CAS No. 6348-74-9](/img/structure/B11941102.png)
1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]urea es un compuesto orgánico sintético que pertenece a la clase de derivados de la urea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]urea generalmente implica la reacción de 3-cloroanilina con 2,4-diclorobenzoil isocianato. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno, bajo condiciones controladas de temperatura.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]urea puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro en los anillos aromáticos pueden ser sustituidos por otros grupos funcionales.
Hidrólisis: El enlace de urea puede hidrolizarse en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en presencia de un catalizador.
Hidrólisis: Las soluciones acuosas ácidas o básicas se utilizan típicamente.
Productos principales
Reacciones de sustitución: Los productos dependen del nucleófilo utilizado.
Hidrólisis: Los productos principales son los correspondientes derivados de amina y ácido carboxílico.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso como agente farmacéutico.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]urea depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a una respuesta biológica. Las vías y los objetivos exactos requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]tiourea: Estructura similar pero con un enlace de tiourea.
1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]carbamato: Estructura similar pero con un enlace de carbamato.
Singularidad
1-(3-Clorofenil)-3-[(2,4-diclorobenzoil)amino]urea es único debido a su combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Número CAS |
6348-74-9 |
|---|---|
Fórmula molecular |
C14H10Cl3N3O2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-8-2-1-3-10(6-8)18-14(22)20-19-13(21)11-5-4-9(16)7-12(11)17/h1-7H,(H,19,21)(H2,18,20,22) |
Clave InChI |
NOQSZGHFPRKZKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)

![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)

amino]-](/img/structure/B11941077.png)
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)



![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
